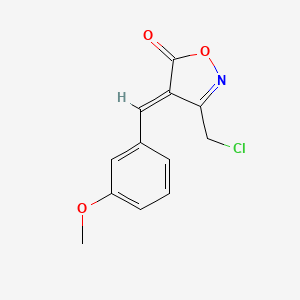

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the fusion of amino-hydroxynaphthalene sulfonic acid with formamide to produce naphth[1,2-d]oxazole-5-sulfonic acid, which can further react with various chlorides to yield substituted naphth[1,2-d]oxazole derivatives . Another relevant synthesis method includes a Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles, leading to the formation of naphthols and naphtho[1,8-bc]pyrans . These methods suggest that the synthesis of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid might involve similar cyclization and activation steps.

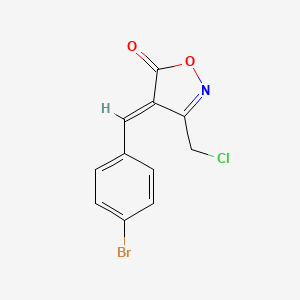

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized using techniques such as NMR spectroscopy, IR, and HRMS . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the presence of the benzoxazole moiety and the naphthoic acid framework.

Chemical Reactions Analysis

The chemical reactions of benzoxazole-naphthol derivatives include condensation with amines to form sulfonylamides and reactions with hydrazine to yield hydrazinoacetyl derivatives . Additionally, the synthesis of fluorescent benzoxazole-naphtho[1,2-d][1,3]oxazole derivatives involves coupling and reduction steps . These reactions indicate that 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid could potentially undergo similar reactions, leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives include their fluorescence characteristics, with absorption in the range of 296 to 332 nm and emission in the ranges of 368 to 404 nm . These properties are significant for applications in materials science and bioimaging. The electron-withdrawing or donating nature of substituents can affect the reactivity and stability of the compounds, as seen in the synthesis of naphtho[1,8-bc]furans .

Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysical Properties

- 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid and its derivatives demonstrate significant fluorescence properties. They absorb in the range of 296 to 332 nm and emit in the ranges of 368 to 404 nm with excellent quantum yield. These compounds have potential use in applications requiring fluorescent materials (Phatangare et al., 2013).

Antimicrobial and Anticancer Activity

- Some derivatives of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid exhibit promising antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus and fungal strains like Candida albicans and Aspergillus niger. These derivatives have potential as antimicrobial agents in medical research and pharmaceutical applications (Skrzypek et al., 2022).

Photophysical Behavior in Different Solvents

- The photophysical behavior of synthesized compounds based on 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is sensitive to the micro-environment, exhibiting different absorption and emission properties in polar and non-polar solvents. This sensitivity can be utilized in chemical sensing and environmental monitoring applications (Phatangare et al., 2013).

Mechanistic Insights into Chemical Reactions

- Research on the Ni-catalyzed C-H/C-O coupling of benzoxazole, including 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid derivatives, provides insights into the base effect in chemical reactions. Understanding such mechanisms is crucial for developing more efficient chemical synthesis processes (Xu et al., 2014).

Synthesis and Characterization of Derivatives

- The synthesis and characterization of various derivatives of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid highlight its versatility in forming biologically active structures. These derivatives could have applications in drug discovery and development (Kumar et al., 2020).

Zukünftige Richtungen

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions in this field could involve the development of new synthetic methodologies and the exploration of new biological activities.

Eigenschaften

IUPAC Name |

8-(1,3-benzoxazol-2-yl)naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEKAYOEMDHHPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)